molecular formula C10H26O8S2 B14563307 2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid CAS No. 62161-70-0

2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid

Cat. No.: B14563307
CAS No.: 62161-70-0
M. Wt: 338.4 g/mol
InChI Key: PJIYGTREWRXZRH-UHFFFAOYSA-N
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Description

2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid is a compound that combines the properties of a diol and a sulfonic acid Diols are organic compounds with two hydroxyl groups, while sulfonic acids are a class of organosulfur compounds characterized by the presence of the sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Butan-2-yl-2-methylpropane-1,3-diol typically involves the reduction of diketones or the dihydroxylation of alkenes. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The dihydroxylation process can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .

Industrial Production Methods: Industrial production of diols often involves the catalytic hydrogenation of diketones or the hydrolysis of epoxides. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For example, the use of metal-based catalysts such as cobalt or tin can enhance the efficiency of the hydrolysis process .

Chemical Reactions Analysis

Types of Reactions: 2-Butan-2-yl-2-methylpropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups in the diol can be oxidized to form carbonyl compounds, while reduction reactions can convert carbonyl groups back to hydroxyl groups. Substitution reactions often involve the replacement of hydroxyl groups with halides or other functional groups .

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Acidic or basic conditions can also facilitate substitution reactions, with sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) being commonly used .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of alkyl halides or ethers .

Scientific Research Applications

2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can serve as a reagent for the modification of biomoleculesIn industry, it is used in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl groups in the diol can form hydrogen bonds with other molecules, while the sulfonic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other diols such as 1,2-butanediol, 1,3-butanediol, and 1,4-butanediol. These compounds share the presence of two hydroxyl groups but differ in their molecular structure and reactivity. Other related compounds include methylpropanediols like 2-methylpropane-1,2-diol and 2-methylpropane-1,3-diol .

Uniqueness: What sets 2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid apart is the combination of a diol and a sulfonic acid in a single molecule. This unique structure imparts distinct chemical properties, making it valuable for specific applications where both hydroxyl and sulfonic acid functionalities are required .

Properties

CAS No.

62161-70-0

Molecular Formula

C10H26O8S2

Molecular Weight

338.4 g/mol

IUPAC Name

2-butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid

InChI

InChI=1S/C8H18O2.2CH4O3S/c1-4-7(2)8(3,5-9)6-10;2*1-5(2,3)4/h7,9-10H,4-6H2,1-3H3;2*1H3,(H,2,3,4)

InChI Key

PJIYGTREWRXZRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CO)CO.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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